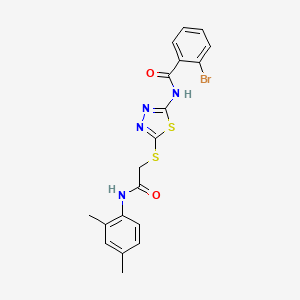

2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

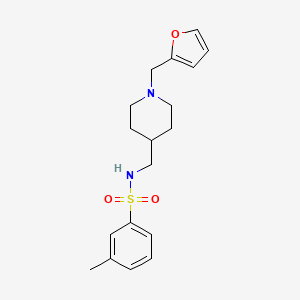

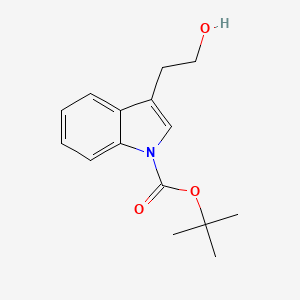

The compound “2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

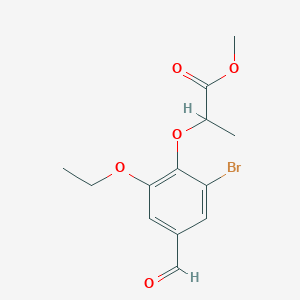

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a benzamide group, a thiadiazole ring, and a bromine atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. These include hydrolysis to form benzoic acid and an amine, as well as reactions with other electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. Benzamides are typically solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique

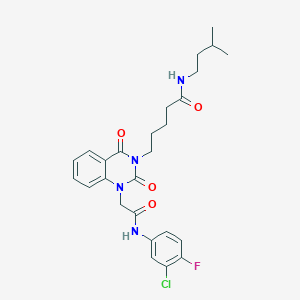

Anticancer Evaluation and Molecular Docking Study

Research has demonstrated the potential of thiadiazole derivatives, closely related to the mentioned compound, in anticancer applications. A study by Tiwari et al. (2017) synthesized a series of thiadiazole-benzamide hybrids, revealing promising anticancer activity against several human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. These compounds underwent microwave-assisted facile synthesis and showed comparable efficacy to the standard drug Adriamycin. Additionally, molecular docking and ADMET prediction studies indicated these compounds' good oral drug-like behavior (Tiwari et al., 2017).

Photosensitizer for Photodynamic Therapy

Another application involves the use of thiadiazole derivatives as photosensitizers in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiadiazole-based groups, which exhibited high singlet oxygen quantum yield. This property is crucial for Type II photodynamic therapy mechanisms, indicating the compound's potential as a powerful photosensitizer for treating cancer (Pişkin et al., 2020).

Antibacterial Agents

Thiadiazole derivatives also show promise as antibacterial agents. Palkar et al. (2017) designed and synthesized novel analogs featuring the thiadiazole moiety, demonstrating significant antibacterial activity against various strains including Staphylococcus aureus and Bacillus subtilis. These findings suggest the utility of thiadiazole derivatives in developing new antibacterial treatments (Palkar et al., 2017).

Molecular Interactions and Crystal Structure Analysis

Research on antipyrine-like derivatives, which share structural similarities with the compound , has provided insights into intermolecular interactions and crystal structures. Saeed et al. (2020) synthesized new antipyrine derivatives and analyzed them using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Their study contributes to understanding the crystal packing, stabilization energies, and hydrogen bonding interactions of such compounds, which is crucial for drug design and material science applications (Saeed et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYJYJJJDDYEAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)

![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)

![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)

![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)

![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)